6-(piperidin-3-yl)pyrimidin-4(3H)-one
描述
6-(Piperidin-3-yl)pyrimidin-4(3H)-one is a bicyclic heterocyclic compound featuring a pyrimidin-4(3H)-one core fused with a piperidine ring. The pyrimidinone moiety exhibits tautomeric equilibrium between 4-hydroxypyrimidine and its lactam forms (pyrimidin-4(1H)-one and pyrimidin-4(3H)-one) (). This equilibrium influences its reactivity and binding properties in biological systems. The compound is synthesized via methods such as microwave-assisted phosphorylation (e.g., using phosphorus oxychloride) or reductive amination ().
属性
CAS 编号 |
1368400-42-3 |
|---|---|
分子式 |
C9H13N3O |
分子量 |
179.22 g/mol |
IUPAC 名称 |
4-piperidin-3-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H13N3O/c13-9-4-8(11-6-12-9)7-2-1-3-10-5-7/h4,6-7,10H,1-3,5H2,(H,11,12,13) |
InChI 键 |
OQHOORYDQWVJEB-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)C2=CC(=O)NC=N2 |
规范 SMILES |
C1CC(CNC1)C2=CC(=O)NC=N2 |
产品来源 |
United States |
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues and Tautomerism
Pyrimidin-4(3H)-one derivatives share a common lactam core but differ in substituents and fused rings. Key structural analogs include:
Key Insight: The piperidine substituent in this compound enhances its solubility and interaction with biological targets (e.g., kinases) compared to sulfur-containing analogs like thieno[3,2-d]pyrimidin-4(3H)-one ().
Pharmacological Activity Comparison
Vasorelaxant Activity
- This compound: Limited direct data, but structural analogs (e.g., 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones) show kinase inhibition (IC50 ~10 μM) ().
- Compound h4 (6-(diethylamino)-5-isocyano-2-(2-oxo-2H-chromen-6-ylamino)pyrimidin-4(3H)-one): IC50 = 0.421 mM, comparable to prazocin (IC50 = 0.487 mM) ().
Melanogenesis Modulation
- Thieno[2,3-d]pyrimidin-4(3H)-ones: Azepine-fused derivatives increase melanin content in B16 cells by 40–60% ().
- This compound: No direct data, but piperidine’s basicity may enhance cell membrane permeability compared to neutral substituents.
Kinase Inhibition
- 6-{cis-3-[(7-Chloroquinolin-4-yl)amino]cyclobutyl}-2-(methoxymethyl)pyrimidin-4(3H)-one: Inhibits MLCK with IC50 = 10 μM ().
- 8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44g) : Demonstrated potent anticancer activity in cell assays ().
Key Research Findings
- Bioactivity: Piperidine-substituted pyrimidinones exhibit broader kinase inhibition compared to non-cyclic analogs ().
- Structural Advantage : The piperidine ring improves metabolic stability over methylthio or trifluoromethyl groups ().
- Limitations: Lower synthetic yields (e.g., 16% for compound 54g) compared to thieno-fused derivatives ().
准备方法
Synthesis via Nitrosation and Piperidine Substitution
One documented approach involves the synthesis of 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one intermediates, which are structurally related to the target compound and can be adapted for 6-(piperidin-3-yl) derivatives.
Step 1: Nitrosation of 6-amino-2-(methylthio)pyrimidin-4(3H)-one
- The starting material 6-amino-2-(methylthio)-pyrimidin-4(3H)-one is dissolved in aqueous sodium hydroxide.
- Sodium nitrite is added to induce nitrosation.
- The mixture is acidified with glacial acetic acid to precipitate the nitroso derivative.
- The reaction is monitored by thin-layer chromatography (TLC).
- The nitroso compound is isolated by filtration and drying.
Step 2: Piperidine Substitution
- The nitroso intermediate is reacted with piperidine in absolute ethanol under reflux for several hours.
- Water is added, and reflux continues to complete the reaction.
- The product is cooled, precipitated, filtered, and recrystallized.
-
- This method yields 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one with good purity.
- Melting points and spectroscopic data confirm structure.
This route highlights the use of nitrosation to activate the pyrimidine ring for nucleophilic substitution by piperidine, which can be adapted for the 3-position piperidine substitution with appropriate starting materials and reaction conditions.
N-Acylation and Coupling Reactions
For derivatives related to 6-(piperidin-3-yl)pyrimidin-4(3H)-one, N-acylation strategies have been employed:
- The pyrimidinone nitrogen is acylated using peptide coupling reagents such as (dimethylamino)phosphonium hexafluorophosphate (BOP) or via activated esters formed with N-hydroxysuccinimide and carbodiimide coupling agents (e.g., EDCI∙HCl).
- This allows the attachment of various acyl groups or side chains, including piperidine derivatives.
- The reactions are typically conducted under mild conditions to preserve the heterocyclic core.
- These methods provide flexibility for structural diversification and optimization of biological activity.
Cyclization from Amino Acid Derivatives
Another approach involves building the pyrimidinone ring via cyclization of amino acid derivatives or amides:
- Starting from methyl esters of amino-substituted pyridine derivatives, hydrolysis to acids followed by conversion to primary amides.
- Cyclization is effected by treatment with triethyl orthoformate or similar reagents to close the pyrimidinone ring.
- Subsequent substitution at the 6-position with piperidine or its derivatives can be achieved via nucleophilic displacement or reductive amination.
- Protection/deprotection strategies (e.g., SEM protection) are used to control reactivity during multi-step synthesis.
Comparative Table of Preparation Methods
Research Findings and Considerations
- Reaction Monitoring: TLC and HPLC are commonly used to track reaction progress and purity.
- Spectroscopic Characterization: ¹H NMR, ¹³C NMR, and melting point determinations are essential for confirming structure and purity.
- Yield Optimization: Reaction times, temperature, and reagent stoichiometry are critical for maximizing yields.
- Scalability: Industrial-scale synthesis benefits from continuous flow reactors and optimized reaction conditions to improve throughput and reproducibility.
- Substituent Effects: The position and nature of the piperidine substituent influence reactivity and biological activity, necessitating tailored synthetic routes.
常见问题
Q. What are the common synthetic routes for 6-(piperidin-3-yl)pyrimidin-4(3H)-one, and how are reaction conditions optimized?
The synthesis typically involves multi-step routes, such as:
- Step 1 : Coupling of a piperidine derivative (e.g., piperidin-3-amine) with a pyrimidinone precursor via nucleophilic substitution or Buchwald-Hartwig amination.
- Step 2 : Cyclization under reflux conditions using solvents like ethanol or DMF, often with bases (e.g., KCO) to deprotonate intermediates .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity.
Optimization : Reaction temperatures (80–120°C), solvent polarity, and catalyst selection (e.g., Pd(PPh) for cross-couplings) are critical to minimize side products .
Q. How is the molecular structure of this compound characterized?
Key techniques include:
- NMR : H and C NMR confirm substituent positions and piperidine ring conformation (e.g., axial/equatorial protons).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 220.12).
- X-ray Crystallography : Resolves stereochemistry of the piperidine ring and hydrogen-bonding patterns in the pyrimidinone core .
Q. What biological targets are associated with this compound?
The piperidine-pyrimidinone scaffold shows affinity for:
- Kinases : Inhibition of tyrosine kinases (e.g., EGFR) via ATP-binding site interactions.
- GPCRs : Modulation of serotonin or dopamine receptors due to the piperidine moiety’s structural mimicry of neurotransmitter pharmacophores .
- Enzymes : Potential inhibition of dihydrofolate reductase (DHFR) based on pyrimidinone analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the potency of this compound derivatives?
Methodology :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF) at the pyrimidinone 2-position to enhance kinase inhibition.
- Piperidine Modifications : Replace N-methyl groups with bulkier substituents (e.g., cyclopropyl) to improve selectivity for GPCRs.
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding modes and prioritize synthetic targets .
Data Analysis : Compare IC values across analogs to identify key functional groups .
Q. How can contradictory data on biological activity be resolved?
Case Example : If one study reports potent EGFR inhibition (IC = 50 nM) while another shows no activity:
- Reproducibility Checks : Verify assay conditions (e.g., ATP concentration, pH).
- Purity Analysis : Use HPLC to confirm compound integrity (>99% purity).
- Off-Target Profiling : Screen against related kinases (e.g., HER2) to rule out cross-reactivity .
Q. What computational tools are used to study the reaction mechanisms of this compound?
- DFT Calculations : Gaussian 09 to model transition states during cyclization steps (e.g., activation energies for ring closure).
- Molecular Dynamics (MD) : GROMACS to simulate solvent effects on reaction pathways.
- Kinetic Studies : Monitor intermediates via LC-MS to validate computational predictions .
Q. How can synthetic yields be improved for scale-up?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
